4-(4-Fluorophenyl)-3-piperidinemethanol
Overview
Description
The compound “4-(4-Fluorophenyl)-3-piperidinemethanol” is a complex organic molecule. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The “4-Fluorophenyl” part suggests the presence of a phenyl (benzene) ring with a fluorine atom attached, which could influence the compound’s reactivity and interactions with biological systems .
Synthesis Analysis
While specific synthesis methods for “4-(4-Fluorophenyl)-3-piperidinemethanol” were not found, related compounds are often synthesized through various organic reactions, including nucleophilic substitutions and ring-closing reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of a compound like “4-(4-Fluorophenyl)-3-piperidinemethanol” would depend on its specific functional groups. For instance, the fluorophenyl group might undergo reactions typical of aromatic compounds, while the piperidine ring could participate in reactions characteristic of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Fluorophenyl)-3-piperidinemethanol” would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
1. Pharmaceutical Applications
- Serotonin Receptor Antagonists : This compound has been identified as a useful agent in treating conditions like psychoses, depression, anxiety, drug addiction, obsessive-compulsive disorders, and more due to its antagonistic effects on serotonin 5HT2A receptors (Habernickel, 2002).
- Synthesis of Non-Narcotic Analgesics : A novel approach to synthesizing non-narcotic analgesic stereoisomers of this compound has been reported, highlighting its potential in pain management (Nieduzak & Margolin, 1991).
- Neuroleptic Activity : Some derivatives of this compound have shown potent neuroleptic activity, comparable to certain established drugs, indicating its potential in treating psychiatric disorders (Sato et al., 1978).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-(4-fluorophenyl)piperidin-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOPBHBOBJYXTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-3-piperidinemethanol |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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